Structural Specificity: Differentiation from Primary Naphthalenyl-Cyclohexanone Analogs
Unlike the closest structural analogs 2-(1-naphthalenyl)cyclohexanone (CAS 22591-15-7) and 3-(1-naphthalenyl)cyclohexanone (CAS 161496-96-4), Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- is uniquely defined by the simultaneous presence of a 4-position acetyloxy methyl group and a 4-position naphthalene ring on the cyclohexanone core . Substitution at the 4-position rather than the 2- or 3-position adds steric bulk and alters the electronic environment, which can significantly impact the compound's reactivity and biological target engagement.
| Evidence Dimension | Substitution Pattern and Functional Group Count |
|---|---|
| Target Compound Data | 1-(1-naphthalenyl)-4-oxocyclohexyl core with an additional acetyloxy methyl group at the 4-position (C19H20O3, MW: 296.36 g/mol) |
| Comparator Or Baseline | Comparator 1: 2-(1-naphthalenyl)cyclohexanone (C16H16O, MW: 224.30 g/mol, no acetyloxy group) . Comparator 2: 3-(1-naphthalenyl)cyclohexanone (C16H16O, MW: 224.30 g/mol, no acetyloxy group) . |
| Quantified Difference | The presence of the acetyloxy methyl group increases the molecular weight by approximately 72.06 g/mol and introduces an ester functional group not present in the comparators. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula as reported in chemical databases. |
Why This Matters
The unique acetyloxy methyl group provides a distinct chemical handle for further synthetic elaboration or acts as a critical pharmacophoric element that the simpler naphthalenyl-cyclohexanone analogs cannot replicate.
